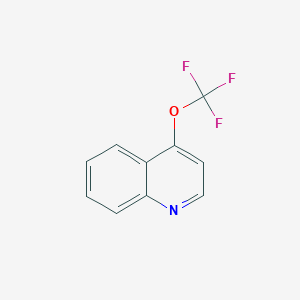

4-(Trifluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

4-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-6-14-8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

MLTSODFKWJDMLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trifluoromethoxy Quinoline and Analogues

Classical Quinoline (B57606) Synthesis Approaches for Trifluoromethoxy-Substituted Systems

Traditional methods for quinoline synthesis, many of which date back to the 19th century, provide the foundational chemistry for creating the quinoline core. Adapting these reactions to incorporate the trifluoromethoxy group requires careful selection of starting materials and, in some cases, modification of reaction conditions.

Friedländer Synthesis Adaptations

The Friedländer synthesis is a straightforward and dependable reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. alfa-chemistry.comwikipedia.orgjk-sci.comorganic-chemistry.orgorganicreactions.org The reaction is typically catalyzed by either an acid or a base. alfa-chemistry.comjk-sci.com

To synthesize a quinoline with a trifluoromethoxy substituent on the carbocyclic ring, one would start with a correspondingly substituted 2-aminoaryl aldehyde or ketone. For instance, the reaction of 2-amino-5-(trifluoromethoxy)benzaldehyde (B3040536) with a simple ketone like acetone (B3395972) would theoretically yield 6-(trifluoromethoxy)quinoline. To place the trifluoromethoxy group at the 4-position of the quinoline ring, the α-methylene component would need to contain the trifluoromethoxy moiety. A potential, though less common, precursor could be a compound like trifluoromethoxyacetone. The general mechanism proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the aromatic quinoline ring. alfa-chemistry.comwikipedia.org

Conrad–Limpach Synthesis Modifications

The Conrad–Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester. wikipedia.orgjptcp.comsynarchive.com Depending on the reaction temperature, the synthesis can yield either a 4-hydroxyquinoline (B1666331) (at lower temperatures via a kinetic pathway) or a 2-hydroxyquinoline (B72897) (at higher temperatures). wikipedia.org The formation of 4-hydroxyquinolines occurs via the cyclization of a β-aminoacrylate intermediate, which requires high temperatures (around 250 °C) and is often facilitated by high-boiling inert solvents like mineral oil or diphenyl ether. wikipedia.orgnih.gov

To apply this method for trifluoromethoxy-substituted systems, a trifluoromethoxy-substituted aniline would be used as the starting material. For example, reacting 4-(trifluoromethoxy)aniline (B150132) with ethyl acetoacetate (B1235776) would be expected to produce 4-hydroxy-6-(trifluoromethoxy)quinoline. Achieving a trifluoromethoxy group at the 4-position is not directly possible with this method, as the 4-position is inherently converted to a hydroxyl group. However, this hydroxyl group can be subsequently converted to other functionalities, serving as a handle for further synthetic elaboration.

Knorr Quinoline Synthesis Relevance

The Knorr quinoline synthesis converts a β-ketoanilide into a 2-hydroxyquinoline using a strong acid, typically concentrated sulfuric acid, for the cyclization step. iipseries.orgwikipedia.orgsynarchive.com The reaction proceeds by first forming the β-ketoanilide from an aniline and a β-ketoester, which is then cyclized under harsh acidic conditions. wikipedia.org

The relevance of this synthesis to trifluoromethoxy-substituted systems lies in its ability to incorporate substituted anilines. Using an aniline bearing a trifluoromethoxy group would result in the corresponding substituent on the benzene (B151609) portion of the quinoline ring. For instance, the anilide formed from 3-(trifluoromethoxy)aniline (B52521) and ethyl acetoacetate would cyclize to yield 7-(trifluoromethoxy)-2-hydroxy-4-methylquinoline. While this classical method primarily yields 2-hydroxyquinolines, it remains a robust strategy for building the core structure with substituents on the carbocyclic ring. iipseries.org

Skraup-Type Reactions

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is known for being vigorous. wikipedia.orgnih.gov A key intermediate is acrolein, formed from the dehydration of glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.org

This method can be adapted to synthesize substituted quinolines by starting with a substituted aniline. pharmaguideline.com If 4-(trifluoromethoxy)aniline were subjected to Skraup conditions, the expected product would be 6-(trifluoromethoxy)quinoline. The position of the substituent on the final quinoline ring is determined by its position on the starting aniline.

A related method, the Doebner reaction, has been successfully modified for the synthesis of quinolines from anilines bearing electron-withdrawing groups. A study detailed the development of a Doebner hydrogen-transfer reaction for a one-pot synthesis of quinoline-4-carboxylic acids. nih.govacs.org This method proved effective for the electron-deficient 4-(trifluoromethoxy)aniline, which is often a challenging substrate in conventional Doebner reactions. nih.govacs.org

The optimized conditions for this three-component reaction are presented in the table below.

| Starting Anilines | Aldehyde | Pyruvic Acid | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

| 4-(trifluoromethoxy)aniline | Benzaldehyde (B42025) | Pyruvic Acid | BF₃·THF | MeCN | 65 | 83 | acs.org |

| 4-(trifluoromethoxy)aniline | 4-Chlorobenzaldehyde | Pyruvic Acid | BF₃·THF | MeCN | 65 | 86 | acs.org |

| 4-(trifluoromethoxy)aniline | 4-Methylbenzaldehyde | Pyruvic Acid | BF₃·THF | MeCN | 65 | 84 | acs.org |

This modified Doebner approach demonstrates a practical route to quinolines with a trifluoromethoxy group on the carbocyclic ring, specifically yielding 6-(trifluoromethoxy)quinoline-4-carboxylic acid derivatives. acs.org

Modern Catalytic Approaches for Trifluoromethoxy Quinoline Formation

Modern synthetic chemistry often turns to transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under milder conditions than classical methods. frontiersin.orgias.ac.in

Transition Metal-Catalyzed Cyclizations and Annulations

Transition-metal-catalyzed reactions have become indispensable tools for the construction of heterocyclic scaffolds like quinolines. frontiersin.orgias.ac.in These methods often involve the cyclization or annulation of appropriately functionalized precursors. Common catalysts include complexes of copper, palladium, gold, and iron. ias.ac.inorganic-chemistry.orgacs.org

For the synthesis of 4-(trifluoromethoxy)quinoline, a modern approach could involve a copper-catalyzed annulation reaction. For example, an efficient synthesis of 4-trifluoromethyl quinolines has been developed via a Cu-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines. organic-chemistry.orgacs.orgnih.gov A hypothetical adaptation for the target compound could involve starting materials bearing a trifluoromethoxy group. For instance, a transition metal could catalyze the cyclization of an N-(2-alkynyl)aniline precursor where the alkyne terminus is functionalized with a trifluoromethoxy group, leading to the desired 4-substituted product.

Another strategy involves transition-metal-catalyzed C-H activation and functionalization. A copper-catalyzed one-pot synthesis of substituted quinolines has been demonstrated from anilines and aldehydes, proceeding through C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage. ias.ac.in Applying this strategy to trifluoromethoxy-substituted anilines could provide a direct route to the corresponding quinoline derivatives.

The research findings for these catalytic approaches are summarized below.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Features | Ref |

| CuI | Ketone Oxime Acetates | o-Trifluoroacetyl Anilines | 4-Trifluoromethyl Quinolines | Redox-neutral, good to excellent yields (58-99%) | organic-chemistry.orgacs.org |

| Copper Salts | Anilines | Aldehydes | Substituted Quinolines | One-pot, C-H functionalization, aerobic oxidation | ias.ac.in |

| Gold Catalysts | o-Trifluoroacetylanilines | Terminal Alkynes | 4-(Trifluoromethyl)quinolinecarboxylates | Switchable selectivity depending on catalyst system | acs.org |

While direct examples for this compound are not prominent in the literature, the principles of these modern catalytic methods provide a clear framework for its future synthesis by selecting precursors with the trifluoromethoxy group at the desired position.

Metal-Free and Organocatalytic Syntheses

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for quinoline synthesis to enhance the sustainability of chemical processes. researchgate.netmdpi.comnih.govrsc.org These approaches avoid the use of potentially toxic and expensive metal catalysts. researchgate.net

Organocatalytic methods often employ small organic molecules to catalyze the formation of the quinoline ring. For instance, an efficient one-pot procedure has been developed for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers. acs.orgnih.gov This reaction shows great tolerance for different aldehydes, anilines, and nitroalkenes, producing the products in high yields with excellent enantioselectivities. acs.orgnih.gov

Another organocatalytic cascade approach involves the reaction of α-carbonyl anilines with propargyl aldehydes to generate polysubstituted quinolines. thieme-connect.com This reaction proceeds through an aza-Michael–aldol cascade followed by aromatization. thieme-connect.com

Metal-free synthesis can also be achieved through modifications of classical quinoline syntheses like the Skraup, Doebner-Von Miller, and Friedländer reactions, often employing microwave irradiation or ionic liquids to improve efficiency and avoid harsh conditions. mdpi.comnih.gov

| Methodology | Key Features | Example Reaction | Ref. |

| Organocatalysis | One-pot, highly stereoselective. | Synthesis of hexahydrocyclopenta[b]quinolines from aldehydes, anilines, and nitroalkenes. | acs.orgnih.gov |

| Organocatalytic Cascade | Aza-Michael–aldol cascade. | Synthesis of polysubstituted quinolines from α-carbonyl anilines and propargyl aldehydes. | thieme-connect.com |

| Modified Classical Syntheses | Microwave irradiation, ionic liquids. | Metal-free variations of Skraup and Friedländer reactions. | mdpi.comnih.gov |

Photocatalytic and Electrochemical Methods

Photocatalytic and electrochemical methods represent green and sustainable approaches to quinoline synthesis, often utilizing light or electricity to drive the reactions.

A visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols provides quinolines in good yields at room temperature. organic-chemistry.org This method employs anthraquinone (B42736) as an organic small-molecule photocatalyst and DMSO as the oxidant. organic-chemistry.org Another visible-light-induced radical cyclization of o-vinylaryl isocyanides and oxime esters has been developed to access various 2,4-disubstituted quinolines. researchgate.net

Electrochemical synthesis offers an alternative metal- and oxidant-free approach. An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) can be performed under electrochemical conditions in an undivided cell at room temperature to yield substituted quinolines. thieme-connect.com This method is characterized by its mild conditions and good to excellent yields. thieme-connect.com

| Methodology | Energy Source | Key Features | Example Reaction | Ref. |

| Photocatalysis | Visible Light | Room temperature, organic photocatalyst. | Oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. | organic-chemistry.org |

| Photocatalysis | Visible Light | Radical cyclization. | Reaction of o-vinylaryl isocyanides and oxime esters to form 2,4-disubstituted quinolines. | researchgate.net |

| Electrochemistry | Electricity | Metal- and oxidant-free, room temperature. | Intramolecular oxidative annulation of N-substituted o-amino phenylacetylene. | thieme-connect.com |

Strategies for Introducing the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF₃) group onto a quinoline scaffold is a critical step that can be achieved through several distinct chemical transformations. These methods include direct C-H functionalization, the use of trifluoromethyl-containing building blocks, and nucleophilic substitution reactions.

Direct C-H trifluoromethoxylation is an attractive strategy for the synthesis of trifluoromethoxylated arenes and heteroarenes as it avoids the need for pre-functionalized starting materials. While direct C-H trifluoromethoxylation of the C4 position of quinoline has not been extensively reported, the trifluoromethoxylation of quinoline N-oxides has been explored. This approach involves the activation of the quinoline ring towards electrophilic attack. The trifluoromethoxylation of quinoline N-oxides can be achieved using various reagents, although this may not be regioselective for the 4-position. mdpi.com

A more common and often more regioselective approach to the synthesis of this compound and its analogues is the use of trifluoromethyl-containing building blocks. One such strategy is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org In the context of synthesizing quinolines with a trifluoromethoxy group, an aniline bearing this substituent, such as 3-(trifluoromethoxy)aniline, can be employed.

The Doebner reaction, a variation of the Doebner-von Miller synthesis, utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org This method has been successfully applied to anilines bearing electron-withdrawing groups, such as the trifluoromethoxy group. For instance, the reaction of 6-(trifluoromethoxy)aniline with benzaldehyde and pyruvic acid, catalyzed by a Lewis acid like boron trifluoride etherate, can yield the corresponding quinoline-4-carboxylic acid. acs.org Subsequent decarboxylation would then lead to the desired trifluoromethoxy-substituted quinoline.

Table 1: Examples of Doebner Reaction with Substituted Anilines

| Aniline Derivative | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·OEt₂ | 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | acs.org |

Nucleophilic substitution is a powerful method for introducing the trifluoromethoxy group onto a pre-formed quinoline ring. This strategy typically involves the reaction of a quinoline derivative with a suitable leaving group at the 4-position, such as a halogen, with a source of the trifluoromethoxide anion (⁻OCF₃). Halogenated quinolines, particularly those with a halogen at the 2 or 4-position, are susceptible to nucleophilic substitution. rsc.org

While specific examples detailing the nucleophilic substitution of 4-chloro or 4-bromoquinoline (B50189) with a trifluoromethoxide source to yield this compound are not abundant in the readily available literature, the principle is well-established in heterocyclic chemistry. The reactivity of the C4 position of the quinoline ring to nucleophilic attack makes this a theoretically viable route. The challenge often lies in the generation and stability of the trifluoromethoxide anion. nih.gov

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. rsc.org The synthesis of quinoline derivatives has been a fertile ground for the application of MCRs. nih.gov

For the synthesis of trifluoromethoxy-substituted quinolines, a multicomponent approach could involve the reaction of a trifluoromethoxy-substituted aniline, an aldehyde, and a component that provides the remaining atoms for the quinoline ring, such as pyruvic acid in the Doebner reaction. acs.org While specific MCRs designed explicitly for this compound are not extensively documented, the modular nature of MCRs allows for the potential design of such reactions by selecting appropriate starting materials. rsc.org

Table 2: Overview of Multicomponent Reactions for Quinoline Synthesis

| Reaction Name | Components | Key Features | Reference |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids | wikipedia.org |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Leads to tetrahydroquinolines, then oxidized to quinolines | rsc.org |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted quinolines, including this compound. The position of substitution on the quinoline ring is influenced by the nature of the reaction (electrophilic vs. nucleophilic) and the directing effects of existing substituents.

In electrophilic substitution reactions, the benzene ring of the quinoline is generally more reactive than the pyridine (B92270) ring, with substitution favoring the 5- and 8-positions. askfilo.com Conversely, nucleophilic substitution is favored at the 2- and 4-positions of the quinoline ring, as these positions are electron-deficient due to the influence of the nitrogen atom. quora.com This inherent electronic property of the quinoline nucleus is advantageous for synthetic strategies aiming to introduce a nucleophile, such as the trifluoromethoxide anion, at the 4-position via substitution of a leaving group.

When using building blocks like substituted anilines in reactions such as the Doebner-von Miller synthesis, the regiochemical outcome is determined by the cyclization step. The nature of the substituents on the aniline and the α,β-unsaturated carbonyl compound can influence the direction of ring closure. wikipedia.org

Stereoselectivity is generally not a factor in the synthesis of the aromatic this compound itself. However, it becomes relevant in the synthesis of hydrogenated quinoline analogues or if chiral centers are present in the starting materials or introduced during the synthesis of more complex derivatives.

Reaction Condition Optimization and Green Chemistry Aspects

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines, the choice of Lewis acid and solvent was found to be critical for achieving good yields. acs.org

In recent years, there has been a significant emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or nanocatalyst-based procedures to reduce environmental impact. tandfonline.comacs.orgnih.gov

Table 3: Green Solvents Used in Quinoline Synthesis

| Solvent | Type of Reaction | Advantages | Reference |

|---|---|---|---|

| Water | Multicomponent reactions | Environmentally benign, readily available | tandfonline.comnih.gov |

| Ethanol | Condensation reactions | Renewable, low toxicity | tandfonline.com |

| Ionic Liquids | Friedländer annulation | Recyclable, tunable properties | acs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Quinoline Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the quinoline (B57606) ring system in substitution reactions is dichotomous. The electron-rich benzene (B151609) ring is susceptible to electrophilic attack, whereas the electron-deficient pyridine (B92270) ring is prone to nucleophilic substitution. quimicaorganica.org The introduction of the 4-trifluoromethoxy group amplifies this inherent polarity. The -OCF3 group is a meta-directing deactivator in electrophilic aromatic substitution due to its strong electron-withdrawing nature. beilstein-journals.orgnih.gov Consequently, electrophilic attack on 4-(trifluoromethoxy)quinoline is expected to be significantly slower than on quinoline itself and would likely occur at the C5 or C8 positions of the benzene ring. quimicaorganica.org

Conversely, this deactivation of the carbocyclic ring is coupled with a strong activation of the heterocyclic ring toward nucleophilic attack. The C2 and C4 positions of the quinoline nucleus are the most electrophilic and thus the primary sites for nucleophilic substitution. mdpi.comresearchgate.net The presence of the -OCF3 group at the 4-position makes the C2 position an even more favorable site for attack by nucleophiles. Reactions such as amination or hydroxylation, which typically require harsh conditions on the parent quinoline, are facilitated on derivatives bearing strong electron-withdrawing groups.

The trifluoromethoxy group is characterized by its exceptional chemical and metabolic stability. acs.org The carbon-fluorine bonds within the -OCF3 group are extremely strong, and as such, the fluorine atoms are not susceptible to nucleophilic displacement under standard synthetic conditions. This inertness is a hallmark of the trifluoromethoxy substituent and contrasts sharply with the reactivity of fluorine atoms directly attached to an aromatic ring, especially when activated by other electron-withdrawing groups. For instance, studies on polyfluorinated quinolines have shown that fluorine atoms on the ring can be displaced by various nucleophiles. researchgate.net However, the displacement of fluorine from the -OCF3 group itself is not a commonly observed reaction pathway, underscoring the group's role as a stable and robust substituent in molecular design.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.org Derivatives of this compound bearing a halogen atom at other positions on the ring can be effectively utilized in Suzuki-Miyaura, Heck, and Sonogashira couplings to introduce a wide range of molecular complexity.

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, has been successfully applied to quinoline systems. organic-chemistry.orgnih.gov For example, the synthesis of 6,8-bis[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline has been achieved through a Suzuki coupling reaction between 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) and 4-(trifluoromethoxy)phenylboronic acid, demonstrating the compatibility of the trifluoromethoxy moiety with this type of transformation. researchgate.net

| Reactant A | Reactant B | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh3)4, Na2CO3 | 6,8-Bis[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | 78% | researchgate.net |

Similarly, the Heck reaction, coupling an unsaturated halide with an alkene, and the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, are broadly applicable to haloquinolines. wikipedia.orgwikipedia.orgnih.gov While specific examples starting from a halogenated this compound are not prevalent in the literature, the established protocols for other substituted quinolines suggest that these reactions would be viable. The electronic properties of the -OCF3 group are not expected to impede the standard catalytic cycles of these palladium-mediated transformations.

Functional Group Transformations and Derivatization

The this compound core can be further elaborated through transformations of other functional groups appended to the heterocyclic scaffold.

A hydroxyl group on the quinoline ring is a versatile handle for further derivatization. For instance, a common transformation is its conversion to a chloro group, which can then serve as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions. This is often achieved using reagents like phosphorus oxychloride (POCl3). researchgate.net Other standard transformations, such as O-alkylation to form ethers or esterification to form esters, can also be performed. The electron-withdrawing nature of the 4-(trifluoromethoxy) group would increase the acidity of a phenolic hydroxyl group elsewhere on the ring, potentially facilitating its deprotonation under basic conditions required for reactions like Williamson ether synthesis.

While this article focuses on the trifluoromethoxy (-OCF3) group, it is instructive to consider the reactivity of the closely related trifluoromethyl (-CF3) group, as the former is generally even more stable. The aromatic trifluoromethyl group is typically considered chemically inert. acs.org However, under harsh conditions, it can undergo transformations. For example, hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can be achieved using fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgnih.govrsc.orgresearchgate.net

Furthermore, if the trifluoromethyl group is anionically activated—meaning it is positioned on a ring where it is conjugated to an acidic proton (e.g., ortho or para to a hydroxyl or amino group)—it can become susceptible to nucleophilic attack under milder, aqueous basic conditions. acs.orgacs.orgnih.govresearchgate.net This can lead to the formation of various heterocycles if a suitable binucleophile is used. acs.orgacs.orgnih.govresearchgate.net Given the enhanced stability of the C-O bond in the trifluoromethoxy group, its transformation would require even more forcing conditions than those needed for a trifluoromethyl group, and such reactions are not commonly reported.

Aromatization and Dearomatization Processes

Aromatization and dearomatization are fundamental processes in the functionalization of heterocyclic compounds like quinoline. Dearomatization reactions, in particular, serve as a powerful strategy for converting flat, aromatic structures into complex, three-dimensional molecules by disrupting the aromatic system. nih.govacs.org This transformation is thermodynamically challenging due to the loss of aromatic stabilization energy. acs.org

For electron-deficient N-heterocycles, such as quinolines bearing strong electron-withdrawing groups like trifluoromethoxy, nucleophilic dearomatization becomes more feasible. nih.govnih.gov The trifluoromethoxy group reduces the electron density of the quinoline ring system, making it more susceptible to attack by nucleophiles. This process typically results in the formation of 1,2- or 1,4-dihydroquinoline (B1252258) intermediates, which are non-aromatic. acs.org

Detailed Mechanistic Pathways

The synthesis and reactivity of this compound derivatives are governed by several complex mechanistic pathways, largely influenced by the electronic nature of the trifluoromethoxy substituent. Classic quinoline syntheses, such as the Doebner, Friedländer, and Combes reactions, provide a foundational understanding of the mechanisms involved. iipseries.org

A particularly relevant pathway is a modification of the Doebner reaction, which can utilize anilines possessing strong electron-withdrawing groups. acs.org In a specific example, the synthesis of a quinoline-4-carboxylic acid derivative was achieved using 6-(trifluoromethoxy)aniline, benzaldehyde (B42025), and pyruvic acid. acs.org The proposed mechanism for this three-component reaction involves an initial condensation between the aniline (B41778) and benzaldehyde to form an imine (Schiff base). Concurrently, pyruvic acid can react with the aniline to form another imine. These intermediates then undergo a series of transformations, including addition and cyclization, followed by an oxidation or hydrogen transfer step to yield the final aromatic quinoline product. acs.org

The general mechanism for the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, also offers a potential route. iipseries.orgnih.gov In a hypothetical synthesis of a this compound derivative via this pathway, a 2-aminoaryl ketone would react with a carbonyl compound. The reaction is typically catalyzed by an acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. iipseries.org

The mechanistic pathways for the formation and reaction of quinoline derivatives are characterized by several key reactive intermediates.

Imines (Schiff Bases): In reactions like the Doebner and Doebner-von Miller syntheses, the initial step is often the formation of an imine, or Schiff base, from the reaction of an aniline with an aldehyde or ketone. iipseries.orgacs.org This intermediate is crucial as it activates the aromatic ring for subsequent intramolecular cyclization.

Enamines/Enolates: In the Friedländer synthesis, an enamine or enolate intermediate is formed from the carbonyl compound containing an α-methylene group. This nucleophilic intermediate then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone, initiating the cyclization process. iipseries.org

The identification of these intermediates is critical for understanding the reaction course and for optimizing conditions to favor the desired product.

Catalysts and reagents play a pivotal role in directing the course and efficiency of quinoline synthesis. Their functions range from activating substrates to facilitating key bond-forming and aromatization steps.

Acid Catalysis: Both Brønsted and Lewis acids are widely employed in quinoline synthesis. nih.gov In the Friedländer synthesis, acids catalyze the condensation between the amine and carbonyl groups and promote the subsequent dehydrative cyclization. nih.gov In the Doebner reaction involving electron-deficient anilines, such as 6-(trifluoromethoxy)aniline, acid catalysis is essential for promoting the formation of the imine intermediates and facilitating the ring-closing step. acs.org The table below summarizes the effect of different acid catalysts on a model Doebner reaction.

| Entry | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | Hf(OTf)₄ (10) | CH₂Cl₂ | RT | 62 |

| 2 | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | HCl (10) | CH₂Cl₂ | RT | No Yield |

| 3 | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | TFA (100) | CH₂Cl₂ | RT | 73 |

| 4 | 6-(trifluoromethoxy)aniline, benzaldehyde, pyruvic acid | BF₃·THF (220) | MeCN | 65 | 85 |

| Data sourced from a study on the Doebner hydrogen-transfer reaction. acs.org The yields represent the formation of the corresponding quinoline-4-carboxylic acid. |

Base Catalysis: In reactions like the Pfitzinger synthesis (reaction of isatin (B1672199) with a carbonyl compound), a strong base is required to generate the necessary enolate intermediate for the initial C-C bond formation. nih.gov

Oxidizing/Dehydrogenating Agents: The final step in many quinoline syntheses is the aromatization of a dihydroquinoline intermediate. This can occur via a hydrogen transfer mechanism, as seen in the modified Doebner reaction, where an imine intermediate can act as a hydrogen acceptor. acs.org In other cases, an external oxidizing agent is required to facilitate this transformation and ensure a high yield of the aromatic product. nih.gov

The choice of catalyst and reagents is therefore critical and must be tailored to the specific substrates and desired quinoline product.

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Characterization Methods

Spectroscopy is fundamental to molecular characterization, providing insights into the electronic and vibrational states of the molecule, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the six protons on the quinoline (B57606) ring system. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the trifluoromethoxy group. However, no specific experimental ¹H NMR spectra for 4-(Trifluoromethoxy)quinoline were found in the searched literature.

¹³C NMR: A carbon NMR spectrum would identify the ten unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbons within the quinoline rings would exhibit characteristic chemical shifts. Specific ¹³C NMR data for this compound is not available.

¹⁹F NMR: This technique is crucial for fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound would be expected to show a singlet for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak, typically in the range of -56 to -60 ppm relative to a standard like CFCl₃, would confirm the presence of the trifluoromethoxy moiety. ucsb.educolorado.edu While ¹⁹F NMR data exists for related compounds like 6-amino-4-(trifluoromethyl)quinolines, which show a singlet around -61.70 ppm for the -CF₃ group, specific data for the -OCF₃ group at the 4-position of quinoline is absent. beilstein-archives.org

Infrared (IR) and Raman SpectroscopyThese vibrational spectroscopy techniques are used to identify functional groups.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline core (in the 1400-1600 cm⁻¹ region), and strong, characteristic bands for the C-F and C-O-C bonds of the trifluoromethoxy group (typically in the 1000-1300 cm⁻¹ region). dergipark.org.tr No experimentally recorded IR spectrum for this specific compound has been found.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly regarding the vibrations of the aromatic skeleton. researchgate.netport.ac.uk Detailed experimental Raman spectra for this compound are not available.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating compounds from mixtures and assessing their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of quinoline derivatives. For this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method for assessing purity and quantifying the compound in various matrices. sielc.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

The analysis of quinolines and fluoroquinolones often involves the use of C18 columns and a mobile phase consisting of an organic solvent, water, and an acid modifier to ensure sharp peak shapes. sielc.comnih.gov The selection of the mobile phase is critical; for instance, while phosphoric acid is effective, it can be substituted with formic acid for applications requiring mass spectrometry (MS) compatibility. sielc.com Detection is typically achieved using a UV spectrophotometer, as the quinoline ring system possesses strong chromophores. nih.gov In the analysis of environmental samples, preconcentration and clean-up steps using solid-phase extraction (SPE) with C18 and anion exchange (SAX) sorbents may be necessary prior to HPLC analysis to remove interfering substances and enrich the analyte. nih.gov

Below is a table summarizing typical parameters for the HPLC analysis of quinoline-related compounds.

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes the analyte from the column; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | Quantifies the compound based on its light absorbance. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Analysis of Tautomerism

Tautomerism, particularly prototropic tautomerism, involves the migration of a proton between two atoms within a molecule, leading to an equilibrium between two or more structural isomers. nih.gov This phenomenon is significant in heterocyclic systems like quinolines, often manifesting as keto-enol or imine-enamine tautomerism, which can influence the compound's chemical and physical properties. beilstein-journals.orgresearchgate.net

The parent compound, this compound, lacks the typical functional groups (e.g., hydroxyl, amino) that readily participate in proton transfer to the quinoline ring nitrogen. Therefore, it is not expected to exhibit significant tautomerism under normal conditions. However, the study of tautomerism in related quinoline and isoquinoline (B145761) derivatives provides critical insight into how structural modifications could induce this behavior.

Research on 1-benzamidoisoquinoline derivatives has shown that the tautomeric equilibrium between amide and enol forms is highly dependent on the electronic nature of substituents on the phenyl ring. nih.gov The relative abundance of the amide tautomer can range from 74% for a strong electron-donating group to 38% for a strong electron-accepting group, demonstrating that electronic effects can be used to control the tautomeric balance. nih.gov The investigation of these equilibria often combines NMR spectroscopy with computational methods like Density Functional Theory (DFT) to determine the composition of the tautomeric mixture and the relative stability of the different forms. researchgate.netbohrium.com

The following table illustrates the influence of substituents on the tautomeric equilibrium in a series of 1-benzamidoisoquinoline derivatives, as determined by NMR spectroscopy. nih.gov

| Substituent in Phenyl Ring | Electronic Effect | Relative Content of Amide Form (%) |

| NMe₂ | Strong Electron-Donating | 74% |

| OMe | Electron-Donating | 65% |

| H | Neutral | 58% |

| Cl | Electron-Withdrawing | 46% |

| NO₂ | Strong Electron-Withdrawing | 38% |

Computational and Theoretical Studies

Quantum Chemical Investigations (DFT, etc.)

No dedicated quantum chemical investigations, including Density Functional Theory (DFT) studies, specifically detailing the properties of 4-(Trifluoromethoxy)quinoline could be located. While DFT studies are common for quinoline (B57606) and its various derivatives, research targeting this exact molecule has not been identified.

There is no available research data detailing the electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), or charge distribution, specifically for this compound.

Specific theoretical calculations for the vibrational frequencies (e.g., FT-IR, Raman spectra) and optimized structural parameters (bond lengths, bond angles) of this compound are not present in the surveyed literature.

Molecular Dynamics (MD) Simulations

No studies employing molecular dynamics (MD) simulations to investigate the behavior of this compound in various environments or its interaction with other molecules were found.

Molecular Docking and High-Throughput Virtual Screening

There is no specific information available on molecular docking studies of this compound with any biological targets. Similarly, its inclusion in high-throughput virtual screening campaigns has not been reported in the accessible scientific literature.

Hirshfeld Surface Analysis and Crystal Packing Investigations

No crystallographic data or Hirshfeld surface analysis has been published for this compound. Such studies are essential for understanding intermolecular interactions and crystal packing, but this information is not available for this compound.

Structure-Property Relationship (SPR) Studies

While general structure-property relationship studies exist for the broader class of quinoline derivatives, no specific SPR studies detailing the influence of the 4-(trifluoromethoxy) substituent on the chemical or biological properties of the quinoline scaffold have been reported.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the kinetic and thermodynamic feasibility of chemical transformations.

For quinoline derivatives, computational modeling has been employed to investigate various reactions, including substitutions and cyclizations. However, based on the available search results, there are no specific computational studies focused on the elucidation of mechanistic pathways directly involving this compound. Research in this area has tended to focus on other substituted quinolines, for example, in the context of their synthesis or their interactions with biological targets. While general principles of reactivity for trifluoromethoxy-substituted aromatic compounds can be inferred, a dedicated computational study would be necessary to detail the specific mechanistic pathways for reactions involving this compound. Such a study would provide valuable insights into its reactivity and potential for further chemical modification.

Applications in Chemical Research and Development

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

4-(Trifluoromethoxy)quinoline serves as a valuable building block and intermediate in organic synthesis, largely due to the unique properties conferred by the trifluoromethoxy (OCF₃) group and the versatile quinoline (B57606) core. The OCF₃ group is highly electronegative and can significantly influence a molecule's metabolic stability and binding affinity in drug-target complexes. researchgate.net As such, trifluoromethoxylated heterocycles are considered important scaffolds for the development of new drugs, agrochemicals, and materials. researchgate.netrsc.org The quinoline structure itself is a ubiquitous heterocyclic aromatic compound with wide-ranging applications in industrial and synthetic organic chemistry. nih.gov

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner–von Miller, Friedländer, and Gould–Jacobs reactions. nih.goviipseries.org More modern approaches also utilize transition metal-catalyzed reactions and green chemistry protocols. nih.gov The introduction of the trifluoromethoxy group often involves using a precursor like 6-(trifluoromethoxy)aniline in a multi-component reaction, such as the Doebner reaction, to construct the quinoline ring system. acs.orgnih.gov This highlights the role of such substituted precursors in accessing specialized quinoline intermediates like this compound. These intermediates are crucial for creating more complex molecules with desired biological or material properties. researchgate.net

As a functionalized quinoline, this compound is an ideal precursor for the synthesis of more complex and specialized derivatives. The quinoline scaffold can be functionalized at various positions, allowing for the introduction of diverse chemical moieties. nih.gov For instance, research has demonstrated the synthesis of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, which were designed as c-Met kinase inhibitors. nih.gov While this example doesn't start from this compound itself, it illustrates the synthetic strategy of modifying the 4-position of a quinoline ring to build complex, biologically active molecules.

Similarly, the Doebner hydrogen-transfer reaction has been successfully employed to synthesize quinoline-4-carboxylic acids from anilines possessing electron-withdrawing groups, such as 6-(trifluoromethoxy)aniline. acs.orgnih.gov The resulting quinoline-4-carboxylic acid is a key derivative that can be further transformed into various bioactive compounds. nih.gov This underscores the utility of trifluoromethoxy-substituted quinolines as foundational structures for creating a library of derivatives for screening in drug discovery and materials science.

Quinolines are a fundamental class of nitrogen-containing heterocycles, which are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov The synthesis of more complex nitrogen heterocycles often incorporates the quinoline framework as a key structural motif. researchgate.net this compound can be used in reactions that build additional heterocyclic rings onto the quinoline core. For example, the 4-position can be functionalized and used as an anchor point for cyclization reactions to form fused heterocyclic systems. nih.gov The trifluoromethoxy group, with its strong electron-withdrawing nature, can influence the reactivity of the quinoline ring, potentially directing substitution reactions or altering the conditions required for subsequent synthetic transformations. researchgate.net The development of N-heterocyclic carbene (NHC)-catalyzed reactions has also opened new pathways for the functionalization of nitrogen heterocycles, including processes that could involve quinoline derivatives in radical-neutral crossover reactions to form complex structures. acs.orgacs.org

Development of Fluorescent Probes and Labels

Quinoline derivatives are prominent in the field of materials science, particularly for their application as fluorescent probes and labels. nih.govresearchgate.net Their inherent fluorescence properties, combined with good chemical stability and the potential for easy modification, make them excellent candidates for developing chemosensors and bio-imaging agents. nih.govcrimsonpublishers.com These probes are designed to detect specific analytes, such as metal ions or biological molecules, through changes in their fluorescence emission. crimsonpublishers.com

The quinoline scaffold acts as a fluorophore whose properties can be systematically altered by attaching different functional groups. nih.gov The introduction of a trifluoromethoxy group at the 4-position can significantly impact the electronic properties of the quinoline ring system. This substituent can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for designing fluorescent probes with "turn-on" or "turn-off" sensing capabilities. nih.govcrimsonpublishers.com

Table 1: Influence of Substituents on Quinoline Derivative Photophysical Properties

| Compound Type | Substituent Effect | Impact on Fluorescence | Reference |

|---|---|---|---|

| Quinoline-phenol Schiff bases | Electronic conjugation from imine function | Higher quantum fluorescence yield and Stokes shifts compared to amino-quinolines | beilstein-archives.org |

| Donor-Acceptor Pyridine (B92270) Derivatives | Strong solvatochromic emission | Dipole moment and photophysical properties are solvent-dependent | researchgate.net |

The fluorescence emission of quinoline-based compounds can be precisely tuned by modifying their chemical structure. researchgate.net Key photophysical parameters like absorption and emission wavelengths, Stokes shift, and quantum yield can be adjusted by altering the electronic nature of substituents on the quinoline ring. nih.gov The donor-acceptor design principle is a well-established strategy for creating fluorophores with tailored emission properties. rsc.org

In the context of this compound, the OCF₃ group acts as a potent electron-withdrawing group. researchgate.net This property can be leveraged in a donor-acceptor framework, where an electron-donating group is placed elsewhere on the quinoline ring. This setup can facilitate intramolecular charge transfer upon photoexcitation, often leading to a large Stokes shift, which is beneficial for reducing self-quenching and improving detection sensitivity in fluorescence measurements. nih.gov Furthermore, the emission wavelength can be shifted by varying the strength of the donor group or by altering solvent polarity, which affects the energy levels of the excited state. researchgate.netbeilstein-archives.org For example, studies on related quinoline derivatives have shown that changing the solvent from nonpolar to polar can cause a significant red-shift in the emission spectrum, a phenomenon known as solvatochromism. beilstein-archives.org

Applications in Coordination Chemistry and as Ligands in Metal Complexes

The quinoline scaffold is an effective ligand in coordination chemistry due to the presence of the nitrogen atom, which can readily coordinate to metal centers. researchgate.net Quinoline-based ligands are known to form stable complexes with a wide variety of metals, including transition metals like palladium and copper, as well as lanthanides. researchgate.netnih.gov These metal complexes have found applications in catalysis, materials science, and medicinal chemistry. researchgate.netresearchgate.net

Generation of Research Tools and Markers (e.g., Tritium-Labeled Compounds)

In biomedical research and drug development, isotopically labeled compounds are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. acs.orgnih.gov Tritium (B154650) (³H), a radioactive isotope of hydrogen, is commonly used for this purpose because it can be incorporated into a molecule without altering its fundamental chemical structure and biological properties. nih.govprinceton.edu

This compound can be labeled with tritium to serve as a research tool or marker. princeton.edu Several methods exist for tritium labeling, including:

Tritium–Halogen Exchange: A halogen atom (e.g., bromine or iodine) can be introduced at a specific position on the quinoline ring, which is then replaced with tritium. nih.gov

Metal-Catalyzed Hydrogen Isotope Exchange: This method uses a metal catalyst, such as iridium or iron, to facilitate the exchange of hydrogen atoms directly with tritium gas (T₂) or tritiated water. nih.govprinceton.edu This technique allows for the labeling of specific C-H bonds.

Once labeled, [³H]-4-(Trifluoromethoxy)quinoline can be used in a variety of applications, such as in vitro protein binding assays and in vivo pharmacokinetic studies in animal models. nih.govnih.gov The ability to track and quantify the labeled compound and its metabolites provides crucial information that guides the drug discovery and development process. princeton.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-(Trifluoromethoxy)aniline |

| Quinoline-4-carboxylic acid |

| 4-(2-fluorophenoxy)quinoline |

| 4-oxo-1,4-dihydrocinnoline-3-carboxamide |

Design of Compounds for Investigating Molecular Interactions (e.g., Protein-Ligand Binding)

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethoxy group at the 4-position can modulate the molecule's properties to enhance its utility as a research tool for studying molecular interactions. The -OCF3 group is a strong electron-withdrawing group, which can influence the pKa of the quinoline nitrogen, affecting its potential for hydrogen bonding and other polar interactions within a protein binding site. Furthermore, its lipophilic nature can promote favorable interactions with hydrophobic pockets in target proteins.

While the broader class of fluorinated quinolines has been investigated for their protein-ligand binding interactions, specific and detailed research findings on this compound in this context are not extensively available in the public domain. Computational studies on related fluorinated quinolines have highlighted the potential for these compounds to form stable complexes with biological targets, suggesting that this compound could serve as a valuable probe for exploring protein active sites. The trifluoromethoxy group's unique conformational and electronic properties make it a desirable substituent for library synthesis aimed at mapping out the steric and electronic requirements of a ligand-binding pocket.

Pharmacophore Hybridization Strategies

Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced or novel activity. This approach aims to leverage the key interaction features of known ligands to target multiple aspects of a biological system or to improve affinity and selectivity for a single target.

A comprehensive review of the scientific literature indicates that specific examples of pharmacophore hybridization strategies explicitly utilizing this compound as a building block are not well-documented. While quinoline derivatives are frequently used in hybridization approaches, the focus has often been on other substitution patterns or different fluorine-containing moieties. The potential for this compound in such strategies remains an area for future exploration.

Cellular Thermal Shift Assays

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to assess the engagement of a ligand with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon binding, a ligand can increase the melting temperature of its protein target, which can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Despite the utility of CETSA in drug discovery and chemical biology, there are no specific published research findings detailing the use of this compound in Cellular Thermal Shift Assays. Such studies would be valuable to confirm its intracellular target engagement and to elucidate its mechanism of action if any biological activity is identified. The application of CETSA to this compound would represent a novel investigation into its potential as a chemical probe or therapeutic lead.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to 4-(trifluoromethoxy)quinoline is a key area for future investigation. While established methods for quinoline (B57606) synthesis exist, their adaptation for the introduction of the trifluoromethoxy group at the 4-position can be challenging. Future efforts will likely concentrate on the following:

Three-Component Reactions: Building upon methodologies like the Doebner-von Miller reaction, researchers are exploring one-pot, three-component syntheses. A notable example is the reaction of an aniline (B41778) bearing a trifluoromethoxy group, such as 6-(trifluoromethoxy)aniline, with a carbonyl compound and pyruvic acid to directly construct the quinoline-4-carboxylic acid core. acs.org Further optimization of catalysts and reaction conditions for such multi-component reactions will be crucial for improving yields and substrate scope.

Catalytic C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach. Future research may focus on developing novel transition-metal-catalyzed methods for the direct introduction of the trifluoromethoxy group onto a pre-formed quinoline ring. This would circumvent the need for multi-step syntheses involving pre-functionalized starting materials.

Flow Chemistry: The use of microreactor technology and flow chemistry could offer significant advantages for the synthesis of this compound. Continuous flow processes can enable precise control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate scalability.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for the rational design of new synthetic strategies and the prediction of compound behavior. Future mechanistic studies will likely employ a combination of experimental and computational techniques to probe:

Trifluoromethoxylation Mechanisms: Detailed investigations into the mechanism of trifluoromethoxylation of aromatic systems are critical. Studies on intramolecular C-H trifluoromethoxylation of hetero)arenes have suggested that the process can involve the migration of the OCF3 group. nih.govnih.govrsc.org Elucidating the precise nature of intermediates, such as radical species or ionic pairs, in the context of the quinoline scaffold will be a key research direction. nih.govnih.govrsc.org

Reaction Kinetics and Thermodynamics: In-depth kinetic and thermodynamic studies of key synthetic steps will provide valuable data for optimizing reaction conditions. This includes determining rate laws, activation energies, and reaction enthalpies to identify rate-limiting steps and potential side reactions.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide unambiguous evidence for proposed reaction pathways. For instance, labeling specific positions on the aniline or other precursors can help track bond-forming and bond-breaking events during the quinoline ring formation.

Development of New Derivatization Strategies

The functionalization of the this compound scaffold at various positions offers a powerful strategy for modulating its physicochemical and biological properties. Future research will focus on developing novel derivatization strategies to create libraries of compounds for screening in various applications.

Position-Selective Functionalization: Developing methods for the selective functionalization of other positions on the quinoline ring (e.g., C2, C6, C8) while the C4 position is occupied by the trifluoromethoxy group will be a significant area of research. This will allow for the systematic exploration of structure-activity relationships.

Hybrid Molecule Synthesis: The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is a promising approach for developing new therapeutic agents. For example, derivatization at the 2-position with anilino groups has been explored for creating potential anti-cancer agents. nih.gov

Click Chemistry: The introduction of functional groups amenable to "click" chemistry, such as azides or alkynes, onto the this compound core will facilitate the rapid and efficient synthesis of a wide range of derivatives for high-throughput screening.

Integration of Advanced Computational Methodologies

Computational chemistry plays an increasingly vital role in modern chemical research, offering powerful tools for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. The integration of advanced computational methodologies will be instrumental in accelerating research on this compound.

Density Functional Theory (DFT) Calculations: DFT methods will continue to be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. researchgate.net Such calculations can provide insights into the reactivity of different positions on the quinoline ring and help to rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. nih.govimist.ma These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: For applications in drug discovery, molecular docking and molecular dynamics simulations can be employed to predict the binding modes and affinities of this compound derivatives to biological targets. nih.gov This can aid in the rational design of more potent and selective inhibitors.

Expanding Applications in Chemical Biology and Materials Science

The unique properties of the trifluoromethoxy group suggest that this compound could find applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science.

Chemical Probes: The development of this compound-based fluorescent probes is a promising area of research. researchgate.netcrimsonpublishers.com The trifluoromethoxy group can be used to fine-tune the photophysical properties of the quinoline fluorophore, potentially leading to probes with improved brightness, photostability, and sensitivity for bioimaging applications.

Functional Materials: The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the quinoline system. This suggests that this compound derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The trifluoromethyl group, a close analogue, has been shown to be beneficial in materials for OLEDs. beilstein-journals.org

Agrochemicals: The quinoline scaffold is present in some agrochemicals, and the introduction of a trifluoromethoxy group could lead to the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Q & A

Q. What are the common synthetic routes for 4-(trifluoromethoxy)quinoline derivatives, and how are they optimized?

The synthesis often employs Suzuki-Miyaura cross-coupling between iodinated quinoline precursors and boronate esters. For example, coupling 4-ethoxy-3-iodo-2-methylquinoline with 2-(4-(trifluoromethoxy)phenoxy)pyridinyl boronate yields 4-ethoxy-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)pyridin-3-yl)quinoline (32% yield) . Key optimizations include controlling reaction temperature (e.g., 80–100°C), solvent selection (e.g., 1,4-dioxane), and catalyst systems (e.g., Pd(PPh₃)₄). Lower yields (~30–38%) highlight challenges in steric hindrance and electron-deficient substrates .

Q. How is structural characterization of this compound derivatives performed?

¹³C NMR and mass spectrometry (APCI) are critical. For 4-methyl-3-(2-(trifluoromethoxy)phenyl)quinoline, key ¹³C NMR signals include δ 201.29 (C=O), 150.55 (CF₃O-substituted aryl), and 124.14 (quinoline C4). MS analysis confirms molecular ions (e.g., [M+H]+ at 262.1) . High-resolution LC-MS and elemental analysis validate purity and composition .

Q. What biological activities are associated with this compound scaffolds?

Derivatives show antimalarial and anticancer potential . For instance, 2-trifluoromethyl-3-nitro-quinoline-4-amine derivatives inhibit MDA-231 and A549 cancer cell lines (IC₅₀ ~5 μM) via DNA intercalation . Antimalarial activity is linked to inhibition of haemoglobin degradation in Plasmodium parasites . The trifluoromethoxy group enhances metabolic stability and target binding .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved?

Yield optimization involves precursor functionalization and catalyst tuning . For example, replacing iodine with bromine at C3 of the quinoline core reduces steric bulk, improving coupling efficiency. Using PdCl₂(dppf) instead of Pd(PPh₃)₄ increases yields by 10–15% in electron-deficient systems . Microwave-assisted synthesis (e.g., 150°C, 20 min) reduces side reactions in cyclization steps .

Q. How do researchers reconcile contradictions in reported biological activities of this compound derivatives?

Discrepancies arise from substituent positioning and assay conditions . For example, 4-(trifluoromethoxy)phenoxy groups enhance antimalarial activity but reduce solubility, complicating in vitro vs. in vivo comparisons . Meta-analysis of IC₅₀ values across studies (e.g., using PubChem bioactivity data) identifies structure-activity trends, such as the necessity of a C2 methyl group for kinase inhibition .

Q. What role does the trifluoromethoxy group play in drug design?

The CF₃O moiety improves lipophilicity (logP ~2.5–3.0) and electron-withdrawing effects , stabilizing quinoline π-stacking with protein targets (e.g., ATP-binding pockets). In 3-nitroquinoline-4-amine derivatives, CF₃O at C2 reduces oxidative metabolism in hepatocytes, prolonging half-life . However, it may introduce toxicity via reactive intermediates, necessitating metabolite profiling .

Methodological Guidance

Q. How are catalytic atroposelective resolutions applied to 3-arylquinolines?

Chiral phosphoric acid catalysts (e.g., TRIP) enable dynamic kinetic resolution of 3-arylquinolines via SₙAr reactions. For 4-methyl-3-(2-(trifluoromethoxy)phenyl)quinoline, enantiomeric excess (ee) >90% is achieved using (R)-BINOL-derived catalysts in toluene at −40°C . Racemization barriers (ΔG‡ ~25 kcal/mol) are calculated via VT-NMR to optimize reaction times .

Q. What analytical strategies address fluorinated byproduct formation in quinoline synthesis?

¹⁹F NMR and HPLC-MS identify fluorinated impurities. For example, 4-(trifluoromethoxy)phenol (a common byproduct) is detected at δ −58.2 ppm in ¹⁹F NMR . Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) separates regioisomeric quinoline derivatives, with retention times correlated to logD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.